molecular formula C16H14N2OS B243847 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide

Cat. No. B243847
M. Wt: 282.4 g/mol
InChI Key: BFAFHUBUWQAGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In

Mechanism of Action

The exact mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide may increase the levels of acetylcholine and other neurotransmitters in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been shown to possess several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been shown to possess anti-inflammatory and anti-tumor effects. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to protect against oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has several advantages for lab experiments. It is a relatively stable and easy to synthesize compound. It is also readily available and affordable. However, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has several limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has not been extensively tested for its toxicity and safety profile.

Future Directions

There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another potential direction is the study of its anti-tumor and anti-inflammatory effects. Further research is also needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide and its potential toxicity and safety profile.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide involves the reaction between 2-methyl-4-nitroaniline and 2-bromoacetophenone in the presence of sodium ethoxide. The resulting product is then reduced with iron powder to yield N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. The purity of the compound can be further improved by recrystallization from ethanol.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to modulate the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide

InChI

InChI=1S/C16H14N2OS/c1-10-9-12(7-8-13(10)17-11(2)19)16-18-14-5-3-4-6-15(14)20-16/h3-9H,1-2H3,(H,17,19)

InChI Key

BFAFHUBUWQAGOY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C

Origin of Product

United States

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